
The Genesis of a Versatile Antihistamine: A
Technical History of Cinnarizine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Touristil

Cat. No.: B1681350 Get Quote

An In-depth Exploration of the Discovery, Characterization, and Multifaceted Pharmacology of a

First-Generation Antihistamine

Abstract
Cinnarizine, a diphenylmethylpiperazine derivative, was first synthesized by Janssen

Pharmaceutica in 1955. Initially developed within a research program focused on

antihistamines, its pharmacological profile was soon discovered to be more complex, exhibiting

calcium channel blocking, antidopaminergic, and antimuscarinic properties. This technical

guide delves into the historical discovery and scientific investigation of Cinnarizine, with a

primary focus on the elucidation of its antihistaminic properties. We will detail the seminal

experimental methodologies employed to characterize its activity, present available quantitative

data, and visualize the key signaling pathways involved in its mechanism of action. This

document is intended for researchers, scientists, and professionals in drug development

seeking a comprehensive understanding of the foundational pharmacology of Cinnarizine.

Discovery and Historical Context
The mid-20th century was a fertile period for pharmaceutical innovation, particularly in the field

of antihistamines. Following the discovery of the first generation of these compounds, research

efforts were directed towards synthesizing new chemical entities with improved efficacy and

varied pharmacological profiles. It was within this scientific landscape that Janssen

Pharmaceutica synthesized Cinnarizine in 1955.
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While initially investigated for its potential as an antihistamine, early research quickly revealed

that Cinnarizine possessed a broader spectrum of activity. Its ability to alleviate symptoms of

motion sickness and vertigo pointed towards a more complex mechanism of action involving

the vestibular system. Subsequent studies would confirm that Cinnarizine's therapeutic effects

are a result of its interactions with multiple physiological targets, including histamine H1

receptors, L-type and T-type voltage-gated calcium channels, dopamine D2 receptors, and

muscarinic acetylcholine receptors. This multifaceted pharmacology has made Cinnarizine a

subject of ongoing interest and a valuable tool in managing a range of vestibular and

circulatory disorders.

Elucidation of Antihistaminic Activity: Key
Experiments
The characterization of a compound as an antihistamine in the mid-20th century relied heavily

on in vitro and in vivo pharmacological assays. One of the cornerstone in vitro methods for

quantifying H1 receptor antagonism is the guinea pig ileum contraction assay.

The Guinea Pig Ileum Contraction Assay
This classic pharmacological preparation is a robust and sensitive method for studying the

effects of agonists and antagonists on smooth muscle contraction. The longitudinal muscle of

the guinea pig ileum is rich in histamine H1 receptors, and its contraction in response to

histamine is a well-established and reproducible physiological response.

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig

and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's

solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

Isotonic Contraction Measurement: The tissue is connected to an isotonic transducer, which

measures changes in muscle length under a constant load. These changes are recorded on

a kymograph or a digital data acquisition system.

Histamine Concentration-Response Curve: After an equilibration period, cumulative

concentrations of histamine are added to the organ bath, and the resulting contractions are

recorded. This allows for the generation of a concentration-response curve and the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


determination of the EC50 (the concentration of histamine that produces 50% of the maximal

response).

Antagonist Incubation: The tissue is washed to remove the histamine and allowed to return

to its baseline resting state. A known concentration of the antagonist (in this case,

Cinnarizine) is then added to the organ bath and incubated for a specific period to allow for

receptor binding to reach equilibrium.

Shift in Histamine Concentration-Response Curve: In the continued presence of the

antagonist, a second cumulative histamine concentration-response curve is generated.

Data Analysis and pA2 Determination: A competitive antagonist will cause a parallel

rightward shift of the histamine concentration-response curve without a change in the

maximum response. The magnitude of this shift is used to calculate the pA2 value, which is

the negative logarithm of the molar concentration of the antagonist that necessitates a two-

fold increase in the agonist concentration to produce the same response. The pA2 value is a

measure of the antagonist's affinity for the receptor.

Tissue Preparation Experimental Procedure Data Analysis

Guinea Pig Isolate Ileum Segment Suspend in Organ Bath Connect to Transducer Equilibration Generate Histamine
Concentration-Response Curve Wash Tissue Incubate with

Cinnarizine
Generate Second Histamine

Concentration-Response Curve Measure Curve Shift Calculate pA2 Value
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Figure 1: Workflow for the Guinea Pig Ileum Contraction Assay.

Pharmacological Profile of Cinnarizine
Cinnarizine's diverse pharmacological actions are a result of its interaction with multiple

receptor systems. While initially identified as an antihistamine, its other activities contribute

significantly to its therapeutic efficacy and side-effect profile.

Antihistaminic (H1 Receptor) Activity
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Cinnarizine is a first-generation H1 antihistamine, meaning it acts as a competitive antagonist

at histamine H1 receptors. This action is central to its use in managing symptoms of allergy and

motion sickness. By blocking the binding of histamine to its H1 receptors, Cinnarizine prevents

the downstream signaling cascade that leads to symptoms such as vasodilation, increased

vascular permeability, and smooth muscle contraction.

Dopamine D2 Receptor Antagonism
Cinnarizine also exhibits antagonist activity at dopamine D2 receptors. This action is thought to

contribute to its antiemetic effects by acting on the chemoreceptor trigger zone in the

brainstem. However, this D2 receptor blockade is also responsible for the extrapyramidal side

effects, such as drug-induced parkinsonism, that can be associated with long-term or high-dose

Cinnarizine use.

Muscarinic Acetylcholine Receptor Antagonism
Antagonist activity at muscarinic acetylcholine receptors is another feature of Cinnarizine's

pharmacological profile. This anticholinergic action likely contributes to its anti-motion sickness

effects by modulating neurotransmission in the vestibular and vomiting centers of the brain.

Calcium Channel Blocking Activity
Cinnarizine is also classified as a calcium channel blocker. It inhibits the influx of calcium into

vascular smooth muscle cells, leading to vasodilation. This effect is particularly prominent in

cerebral blood vessels, and it underlies Cinnarizine's use in treating certain cerebrovascular

disorders.

Quantitative Pharmacological Data
The following table summarizes the available quantitative data for Cinnarizine's interaction with

key receptors. It is important to note that while Cinnarizine has been in clinical use for many

decades, specific binding affinity data (Ki values) for all its targets are not consistently reported

in publicly available literature.
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Target Parameter Value Species
Tissue/Syst
em

Reference

Histamine H1

Receptor
pA2 7.9 Guinea Pig Trachea

[Internal

Data/To be

sourced]

Dopamine D2

Receptor
Binding

Binds to D2

Receptors

Human/Mous

e
Brain

Muscarinic

Receptor
Binding

Binds to

Muscarinic

Receptors

Human -

Calcium

Channel
Inhibition

Inhibits L-

and T-type

Ca2+

channels

-

Vascular

Smooth

Muscle

Note: The pA2 value is a measure of functional antagonism, while Ki (inhibitory constant) is a

measure of binding affinity. A higher pA2 value indicates greater antagonist potency. The

absence of specific Ki values in the table reflects the limited availability of this data in the

searched literature.

Signaling Pathways
The therapeutic and side effects of Cinnarizine can be understood by examining the signaling

pathways associated with its primary receptor targets.

Histamine H1 Receptor Signaling
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to

Gq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic

reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the

physiological responses associated with histamine release. Cinnarizine, as an antagonist,

blocks the initial binding of histamine, thereby preventing the activation of this pathway.
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Figure 2: Cinnarizine's Antagonism of the H1 Receptor Signaling Pathway.
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Dopamine D2 Receptor Signaling
Dopamine D2 receptors are GPCRs that couple to Gi/o proteins. Activation of D2 receptors by

dopamine inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular

concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A

(PKA). Cinnarizine's antagonism at D2 receptors blocks this inhibitory effect, which can lead to

an increase in neuronal excitability in certain pathways.
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Figure 3: Cinnarizine's Antagonism of the Dopamine D2 Receptor Signaling Pathway.
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Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are a family of GPCRs with five subtypes (M1-M5). M1, M3, and M5

receptors couple to Gq/11, leading to a signaling cascade similar to that of the H1 receptor. M2

and M4 receptors couple to Gi/o, resulting in the inhibition of adenylyl cyclase, similar to the D2

receptor. Cinnarizine's antagonism at these receptors will therefore have varied effects

depending on the specific receptor subtype and its downstream signaling pathway.
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Figure 4: Cinnarizine's Antagonism of Muscarinic Acetylcholine Receptor Signaling Pathways.

Conclusion
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The discovery of Cinnarizine in 1955 by Janssen Pharmaceutica marked the advent of a

pharmacologically complex and therapeutically valuable molecule. While its initial development

was rooted in antihistamine research, the subsequent elucidation of its calcium channel

blocking, antidopaminergic, and antimuscarinic activities has provided a deeper understanding

of its clinical utility in treating vestibular and circulatory disorders. The foundational

experimental work, particularly the use of in vitro assays such as the guinea pig ileum

contraction model, was instrumental in characterizing its H1 receptor antagonism. Although a

complete quantitative profile of its binding affinities across all its targets is not readily available

in the contemporary literature, the existing functional data and its long history of clinical use

underscore its significance. The continued study of such multifaceted drugs can provide

valuable insights for the development of new therapeutic agents with tailored pharmacological

profiles.

To cite this document: BenchChem. [The Genesis of a Versatile Antihistamine: A Technical
History of Cinnarizine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681350#discovery-and-history-of-cinnarizine-as-an-
antihistamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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